{2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea
Description
{2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea is a heterocyclic compound featuring a cyano group, a methylidene-acetyl backbone, a urea moiety, and a 3-methylfuran substituent. The methylidene group bridges the cyano-acetyl fragment and the 3-methylfuran ring, while the urea group introduces hydrogen-bonding capabilities. Thus, comparisons are inferred from structurally analogous compounds discussed in the literature.
Properties
IUPAC Name |
N-carbamoyl-2-cyano-3-(3-methylfuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-6-2-3-16-8(6)4-7(5-11)9(14)13-10(12)15/h2-4H,1H3,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTMZMCOZPWYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C=C(C#N)C(=O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea typically involves the reaction of 3-methylfuran-2-carbaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: {2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the acetylurea moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
- Oxidized derivatives of the furan ring.
- Reduced amines or alcohols.
- Substituted derivatives at the cyano group or acetylurea moiety.
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
The compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its unique structure, featuring a cyano group and a furan ring, allows it to participate in diverse chemical reactions, including condensation and substitution reactions. This capability is crucial in developing new materials and pharmaceuticals.
Synthetic Routes
The synthesis typically involves the reaction of 3-methylfuran-2-carbaldehyde with cyanoacetamide under basic conditions, often utilizing sodium hydroxide or potassium carbonate as catalysts. The reaction proceeds through a Knoevenagel condensation mechanism, which is essential for forming carbon-carbon double bonds in organic synthesis.
Biological Research
Enzyme Inhibition
In biological studies, {2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it valuable in biochemical assays aimed at understanding enzyme mechanisms and pathways.
Ligand Binding Studies
The compound is also explored as a ligand in receptor binding studies. Its structural features facilitate interactions with biological macromolecules, which can lead to insights into drug-receptor dynamics and the development of new therapeutic agents.
Medicinal Applications
Therapeutic Properties
Research indicates that this compound exhibits promising therapeutic properties, including:
- Antimicrobial Activity: Preliminary studies suggest its effectiveness against various bacterial strains.
- Anticancer Potential: The compound's ability to modulate biological pathways positions it as a candidate for cancer treatment.
- Anti-inflammatory Effects: Investigations into its anti-inflammatory properties reveal its potential in treating inflammatory diseases.
Industrial Applications
Material Production
In the industrial sector, this compound is utilized in producing advanced materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications requiring durable and functional materials.
Case Studies
- Enzyme Inhibition Study: A study examining the interaction of this compound with a specific enzyme demonstrated a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent.
- Antimicrobial Research: In vitro assays revealed that the compound effectively inhibited the growth of several bacterial strains, indicating its promise as an antimicrobial agent.
- Material Development: Industrial applications have shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability, making it suitable for advanced material applications.
Mechanism of Action
The mechanism of action of {2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the furan ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound can inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby affecting the enzyme’s function.
Comparison with Similar Compounds
Key Differences :
- Substituents : The target’s 3-methylfuran group may confer distinct electronic and steric effects compared to pyridinyl rings in analogs. Furan’s oxygen heteroatom vs. pyridine’s nitrogen could alter solubility and reactivity.
- Terminal Group: The urea moiety in the target contrasts with amino-propenoate or glycinate esters in analogs. Urea’s hydrogen-bonding capacity may enhance crystallinity or biological activity.
Directing Group Functionality in Catalytic Reactions
Phosphonate, amide, and oxime groups are established directing groups in catalytic asymmetric hydroboration (CAHB) of methylidene vinyl arenes .
| Directing Group | Reaction Efficiency | Regioselectivity | Example Application |
|---|---|---|---|
| Phosphonate | High | High | Methylidene vinyl arenes (Fig. 2.2) |
| Amide | Moderate | Moderate | N/A |
| Oxime | Lower | Variable | N/A |
| Urea (hypothetical) | Unknown | Unknown | Potential for CAHB or C–H activation |
Implications: Urea’s dual hydrogen-bond donor/acceptor properties could rival phosphonate’s directing efficiency but may require optimization due to steric bulk from the 3-methylfuran group .
Crystallographic and Conformational Analysis
The crystal structure of (E)-13-{4-[(Z)-2-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl}parthenolide reveals a dihedral angle of 21.93° between its lactone and benzene rings, influenced by the trimethoxyphenyl substituent .
| Compound | Substituent | Dihedral Angle | Structural Impact |
|---|---|---|---|
| (E)-13...parthenolide derivative | 3,4,5-Trimethoxyphenyl | 21.93° | Planarity disruption due to methoxy groups |
| Target Compound | 3-Methylfuran | Not reported | Likely increased torsional strain from furan’s rigidity |
Biological Activity
{2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea (CAS No. 1445759-18-1) is an organic compound characterized by the presence of a cyano group, a furan ring, and an acetylurea moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The compound can be synthesized through a Knoevenagel condensation reaction between 3-methylfuran-2-carbaldehyde and cyanoacetamide under basic conditions, typically using sodium hydroxide or potassium carbonate in solvents like ethanol or methanol at room temperature. The reaction pathway involves cyclization to yield the final product, which can be purified through recrystallization or chromatography.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The cyano group and furan ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The compound can inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby affecting enzyme function.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
1. Antimicrobial Activity
Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
2. Anticancer Properties
The compound has been investigated for its anticancer potential, particularly against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and others. In vitro assays have revealed cytotoxic effects at micromolar concentrations, indicating its potential as a lead compound for anticancer drug development .
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Cytotoxicity Assay : In a study involving multiple cancer cell lines, the compound exhibited IC50 values ranging from 5 to 20 µM across different cell types, indicating its potent cytotoxicity against resistant cancer phenotypes .
- Enzyme Inhibition : Research focused on the inhibition of specific enzymes relevant to cancer metabolism demonstrated that this compound effectively inhibited enzyme activity by over 50% at concentrations as low as 10 µM .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyano group, furan ring | Antimicrobial, anticancer |
| {2-Cyano-2-(furan)} | Simple furan structure | Moderate antimicrobial |
| {2-Cyano-2-(thiophene)} | Thiophene instead of furan | Lower anticancer activity |
The presence of the 3-methylfuran ring in this compound enhances its reactivity and biological interaction compared to simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
